LXR-623 is a synthetic, orally bioavailable small molecule that acts as a potent and selective agonist of liver X receptors (LXRs) [, , , ]. LXRs are ligand-activated transcription factors belonging to the nuclear receptor superfamily, which play crucial roles in regulating cholesterol, lipid, and glucose homeostasis [, , ]. Two major isoforms of LXRs exist: LXRα and LXRβ [, , ]. While LXRα is primarily expressed in the liver, intestine, adipose tissue, and macrophages, LXRβ is ubiquitously expressed [, ].
LXR-623 exhibits a higher affinity for LXRβ compared to LXRα [, ]. This selectivity is particularly relevant for its potential therapeutic applications, as it may mitigate some of the undesirable lipogenic effects associated with full LXRα agonists [].
The synthesis of LXR-623 (LXR-623) is described in detail in a patent filed by Wyeth []. The process involves multiple steps, starting with the synthesis of the key intermediate 7-trifluoromethylindazole. This intermediate is then alkylated with the appropriate benzyl bromide derivative, followed by a Suzuki coupling reaction to introduce the desired aryl substituent at the 3-position of the indazole ring. Finally, the target compound is obtained after removal of protecting groups and purification.
LXR-623 functions as an LXR agonist, primarily targeting LXRβ [, ]. Upon binding to LXRs, it induces a conformational change that facilitates their heterodimerization with retinoid X receptors (RXRs) [, , ]. This heterodimer subsequently binds to specific DNA sequences known as LXR response elements (LXREs) located in the promoter regions of target genes involved in cholesterol and lipid metabolism [, , ].
Activation of LXRs by LXR-623 leads to the upregulation of key genes involved in reverse cholesterol transport, including ATP-binding cassette transporters ABCA1 and ABCG1 [, , , , ]. These transporters mediate the efflux of cholesterol from peripheral tissues to the liver for excretion, thereby reducing circulating cholesterol levels [, , , , ].
Atherosclerosis Research: LXR-623 effectively reduced the progression of atherosclerosis in rabbit models and even induced plaque regression when combined with simvastatin [, ]. It achieves this by promoting reverse cholesterol transport, as evidenced by increased ABCA1 and ABCG1 expression, ultimately lowering LDL cholesterol levels [, , ].
Cancer Research: Research indicates LXR-623's potential as an anti-cancer agent, particularly against solid tumors like glioblastoma [, , , , ]. Its mechanism involves inducing a metabolic vulnerability in cancer cells by manipulating cholesterol homeostasis, leading to cell death [, , , , ]. Studies also suggest LXR-623 enhances the efficacy of existing anti-cancer drugs, particularly BH3 mimetics, further solidifying its potential in cancer treatment [, ].
Virology Research: LXR-623 shows promise as an antiviral agent against flaviviruses like Zika and Chikungunya viruses [, ]. It disrupts viral replication by modulating cholesterol homeostasis and inducing antiviral cytokine expression, suggesting a potential therapeutic avenue for these viral infections [, ].
Endothelial Dysfunction Research: Studies demonstrate LXR-623's ability to mitigate endothelial dysfunction caused by oxidative stress, a key contributor to atherosclerosis []. It achieves this by regulating cholesterol efflux and influencing pathways like ER stress and the Wnt/β-catenin pathway, highlighting its potential in addressing cardiovascular health issues [].
Interspecies Differences in Nuclear Receptor Activity: LXR-623 serves as a valuable tool for understanding species-specific responses to pharmaceutical and environmental chemicals, particularly their interaction with nuclear receptors like PPARγ []. Its selective activation of zebrafish PPARγ showcases its utility in studying endocrine and metabolic disruption caused by various compounds across different species [].
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: